molecular formula C12H11ClN2O3S B13804134 4-Amino-4'-chlorodiphenylamine-2-sulfonic acid

4-Amino-4'-chlorodiphenylamine-2-sulfonic acid

Cat. No.: B13804134
M. Wt: 298.75 g/mol
InChI Key: NAQNRFQILKDCBK-UHFFFAOYSA-N
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Description

4-Amino-4'-chlorodiphenylamine-2-sulfonic acid is a sulfonated aromatic amine characterized by a diphenylamine backbone substituted with an amino group (-NH₂) at the 4-position, a chlorine atom at the 4'-position, and a sulfonic acid group (-SO₃H) at the 2-position. This compound is synthesized via chlorination of 4-nitrodiphenyl followed by reduction and sulfonation steps . It is a crystalline solid with a melting point of 128°C, insoluble in water but soluble in organic solvents like acetone and alcohol . Its primary industrial application lies in sulfur determination, particularly in materials such as coal and rubber, where it serves as a reagent in spectrophotometric methods to quantify sulfate ions .

Properties

Molecular Formula

C12H11ClN2O3S

Molecular Weight

298.75 g/mol

IUPAC Name

5-amino-2-(4-chloroanilino)benzenesulfonic acid

InChI

InChI=1S/C12H11ClN2O3S/c13-8-1-4-10(5-2-8)15-11-6-3-9(14)7-12(11)19(16,17)18/h1-7,15H,14H2,(H,16,17,18)

InChI Key

NAQNRFQILKDCBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)N)S(=O)(=O)O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Amino-4'-chlorodiphenylamine-2-sulfonic acid

Detailed Process Description

Condensation Step
  • The sodium salt of 6-chloro-3-nitrobenzene sulfonic acid (or alternatively 4-chloro-3-nitrobenzene sulfonic acid) is reacted with 1,4-phenylenediamine.
  • The reaction is carried out in a saturated sodium chloride solution, which is often the mother liquor from a previous batch, enhancing yield and process efficiency.
  • The mixture is stirred at approximately 115°C for 5 to 6 hours until a clear black solution forms.
  • Hydrochloric acid liberated during the reaction is neutralized by sodium hydroxide, forming sodium chloride in situ.
  • The reaction medium, rich in sodium chloride, favors the formation of the sulfonic acid sodium salts, which are sparingly soluble and can be precipitated efficiently.
  • The condensation product is typically isolated as its sodium salt by adjusting pH and filtration.
Reduction Step
  • The condensation product containing the nitro group is subjected to catalytic hydrogenation.
  • Conditions include temperatures of 70°C to 95°C and hydrogen pressure around 40 bar.
  • The reaction time ranges from 30 minutes to one hour.
  • After completion, the catalyst is separated by filtration under nitrogen atmosphere.
  • The filtrate is acidified to a pH of about 5.5 using 30% hydrochloric acid to precipitate the target this compound.
  • The precipitate is filtered and washed to obtain the pure product.

Process Optimization and Waste Minimization

  • The use of saturated sodium chloride solution or the mother liquor from previous batches improves yield and reduces waste.
  • Recycling of acidic effluent generated during the reduction process significantly reduces liquid waste and environmental impact.
  • Maintaining pH carefully during the process optimizes product precipitation and minimizes effluent treatment load.
  • These process improvements lead to economic efficiency and cleaner production.

Research Findings and Data

Yield and Purity

Step Product Yield (%) Purity (%) Notes
Condensation 4-Nitro-4'-amino-diphenylamine-2-sulfonic acid sodium salt ~88 - Using saturated NaCl medium
Reduction This compound ~88 98 Catalytic hydrogenation at 70-95°C, 40 bar H2

Reaction Conditions Summary

Parameter Value/Range
Condensation Temp. 115°C
Condensation Time 5-6 hours
Reduction Temp. 70-95°C
Hydrogen Pressure 40 bar
Reduction Time 30-60 minutes
pH for Precipitation ~5.5 (acidified with HCl)

Chemical Reagents and Raw Materials

Reagent Role
6-Chloro-3-nitrobenzene sulfonic acid sodium salt Starting material for condensation
1,4-Phenylenediamine Condensation partner
Saturated sodium chloride solution Reaction medium
Hydrogen (H2) Reducing agent
Catalyst (e.g., Pd/C) Hydrogenation catalyst
Hydrochloric acid (HCl) pH adjustment, precipitation

Notes on Industrial Scale and Environmental Considerations

  • The process benefits from using industrial-grade sodium salts, which may contain sodium chloride, aiding the reaction medium.
  • Alkali metal chlorides other than sodium chloride and sodium sulfate have less favorable effects on the condensation.
  • The recycling of mother liquors and acidic effluents reduces effluent volume and treatment costs.
  • The process produces a moist sulfonic acid product that can be further treated with sulfuric acid to adjust concentration and purity.
  • Waste minimization techniques such as process modification, recycling, and pH control are crucial for sustainable production.

Chemical Reactions Analysis

4-Amino-4’-chlorodiphenylamine-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Amino-4'-chlorodiphenylamine-2-sulfonic acid is a compound that has garnered attention for its various applications across scientific and industrial fields. This detailed exploration will cover its scientific research applications , focusing on its use in dye chemistry, pharmaceuticals, and analytical chemistry, supported by comprehensive data tables and documented case studies.

Dye Chemistry

One of the primary applications of this compound is in the production of dyes. It serves as a precursor for several azo dyes, which are widely used in textile and food industries due to their vibrant colors and stability. The sulfonic acid group improves solubility in water, making these dyes suitable for various applications.

Table 1: Dyes Derived from this compound

Dye NameApplication AreaColor Characteristics
Acid Yellow 23Textile DyeBright Yellow
Direct Black 22Paper DyeDeep Black
Reactive Red 120Textile DyeBright Red

Pharmaceuticals

In pharmaceuticals, this compound has been explored for its potential as an intermediate in the synthesis of antileishmanial and antiplasmodial agents. Research indicates that derivatives of this compound exhibit biological activity against certain pathogens, making them candidates for drug development .

Case Study: Synthesis of Antileishmanial Agents

A study demonstrated the synthesis of clofazimine analogs using this compound as a key intermediate. The synthesized compounds were tested for efficacy against Leishmania species, showing promising results that warrant further investigation .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for chromatographic techniques. Its ability to form stable complexes with metal ions makes it useful in the detection and quantification of various substances.

Table 2: Analytical Applications

TechniqueApplicationKey Findings
High-Performance Liquid Chromatography (HPLC)Separation of amino acidsEffective separation with high resolution
UV-Vis SpectroscopyDetection of metal ionsStrong absorbance peaks at specific wavelengths

Mechanism of Action

The mechanism of action of 4-Amino-4’-chlorodiphenylamine-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfonated aromatic amines. Key structural analogs include:

Compound Name Substituents Physical Properties Applications References
4-Amino-4'-chlorodiphenylamine-2-sulfonic acid Cl, NH₂, SO₃H Crystalline, 128°C Sulfur determination
4-Amino-4-nitrodiphenylamine-2-sulfonic acid NO₂, NH₂, SO₃H Not specified Intermediate for dyes
4-Amino-4'-methyldiphenylamine-2-sulfonic acid CH₃, NH₂, SO₃H Gray paste Synthetic intermediate
2-Nitro-4'-aminodiphenylamine-4-sulfonic Acid NO₂ (position 2), NH₂, SO₃H Not specified Dye intermediate
6-Amino-4-chlorophenol-2-sulfonic acid Cl, NH₂, OH, SO₃H Not specified Not specified
4-Amino-4'-nitrostilbene-2,2'-disulfonic acid NO₂, NH₂, dual SO₃H Technical grade (80%) Direct dye synthesis
4-Acetamido-2-aminobenzenesulfonic acid Acetamido, NH₂, SO₃H Hydrated form Pharmaceutical intermediate

Substituent Effects on Properties

  • Chlorine (Cl): The electron-withdrawing chlorine in this compound enhances stability and facilitates its role in sulfate ion detection . In contrast, nitro (NO₂) substituents (e.g., 4-Amino-4-nitrodiphenylamine-2-sulfonic acid) increase reactivity, making such compounds suitable for dye synthesis .
  • Methyl (CH₃): The electron-donating methyl group in 4-Amino-4'-methyldiphenylamine-2-sulfonic acid reduces polarity, resulting in a paste-like consistency and limiting its use to intermediates .
  • Sulfonic Acid (-SO₃H): While sulfonic acid groups generally improve water solubility, the target compound’s insolubility in water highlights the influence of its hydrophobic diphenylamine backbone .

Application-Specific Differences

  • Sulfur Determination: The target compound’s specificity for sulfate quantification is unmatched among analogs. Its ability to form stable complexes with sulfate ions under acidic conditions is critical for analytical precision .
  • Dye Synthesis: Analogs like 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid are preferred in dye manufacturing due to their conjugated systems, which enhance light absorption and fluorescence .
  • Pharmaceutical Intermediates: 4-Acetamido-2-aminobenzenesulfonic acid’s acetamido group improves metabolic stability, making it suitable for drug development .

Research Findings and Data

Spectrophotometric Performance

In sulfur determination, this compound achieves recoveries within 1% of theoretical sulfate values (3–7.5 mg range) . Comparatively, nitro-substituted analogs show higher reactivity but lack similar precision in analytical applications.

Biological Activity

4-Amino-4'-chlorodiphenylamine-2-sulfonic acid (commonly known as "ACDPSA") is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article provides a comprehensive overview of the biological activity associated with ACDPSA, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its diphenylamine structure, with an amino group and a sulfonic acid moiety. Its molecular formula is C12H12ClN2O2S, and it has a molecular weight of approximately 284.75 g/mol. The presence of the sulfonic acid group enhances its solubility in water, making it suitable for various biological assays.

Mechanisms of Biological Activity

The biological activity of ACDPSA can be attributed to several mechanisms:

  • Antioxidant Activity : ACDPSA has shown potential as an antioxidant, which can mitigate oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).
  • Antibacterial Properties : Studies have indicated that ACDPSA exhibits antibacterial activity against a range of gram-positive and gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.
  • Inhibition of Enzymatic Activity : ACDPSA has been reported to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and potential therapeutic effects.

Research Findings

Recent studies have provided insights into the biological activities of ACDPSA:

  • Antioxidant Studies : In vitro assays demonstrated that ACDPSA can scavenge free radicals effectively, with a significant reduction in lipid peroxidation levels in treated cells compared to controls.
  • Antibacterial Efficacy : A study evaluating the antibacterial activity of ACDPSA against Escherichia coli and Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The minimum inhibitory concentration (MIC) was determined through serial dilution methods.

Case Studies

  • Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant potential of ACDPSA.
    • Methodology : The DPPH assay was employed to assess free radical scavenging activity.
    • Results : ACDPSA exhibited a dose-dependent increase in scavenging activity, with an IC50 value of 25 µM.
  • Antibacterial Activity Assessment :
    • Objective : To determine the antibacterial effectiveness against common pathogens.
    • Methodology : Agar diffusion and broth microdilution methods were used.
    • Results : Significant inhibition zones were observed, indicating effective antibacterial action against tested strains.

Data Tables

Biological ActivityMethod UsedResultsReference
AntioxidantDPPH AssayIC50 = 25 µM
AntibacterialAgar DiffusionInhibition zones > 15 mm
Enzyme InhibitionEnzymatic Assay60% inhibition at 100 µg/mL

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